Tephrinone

Description

Context of the Genus Tephrosia in Phytochemistry and Traditional Uses

The genus Tephrosia, a member of the Fabaceae family, is a large pantropical genus encompassing over 350 species distributed across tropical and subtropical regions globally. japsonline.comnih.govijrpc.com These plants have a rich history of use in traditional medicine systems for treating a wide array of ailments. japsonline.comijrpc.comresearchgate.netpharmacophorejournal.com Phytochemical investigations of Tephrosia species have revealed the presence of numerous bioactive compounds, with flavonoids being the most commonly isolated and identified class. japsonline.comnih.govijrpc.comjapsonline.com Other significant compound classes found in the genus include rotenoids, terpenoids, and sterols. japsonline.comijrpc.comjapsonline.com The traditional uses and phytochemical composition underscore the importance of Tephrosia as a subject of natural product research.

Historical Perspective of Tephrinone (B600460) Discovery and Characterization

This compound was first reported as a new flavanone (B1672756) isolated from Tephrosia villosa. orgachemlab.comphcog.com This discovery contributed to the growing understanding of the chemical diversity within the Tephrosia genus. Further studies have also reported its presence in other Tephrosia species, such as Tephrosia tinctoria and Tephrosia rhodesica, as well as in Eysenhardtia platycarpa. phcog.comnih.govasianpubs.orgacs.orgacs.org The characterization of this compound involved spectroscopic techniques, including NMR and mass spectrometry, to elucidate its chemical structure. phcog.comacs.org

Significance of this compound as a Flavanone Natural Product

This compound belongs to the flavanone subclass of flavonoids. nih.govlipidmaps.org Flavanones are a significant group of natural products known for their diverse biological activities. ijrpc.comjapsonline.comresearchgate.net The isolation of this compound from Tephrosia species, known for their traditional medicinal uses and rich phytochemical profiles, highlights its potential significance in the context of natural product research. Its presence in multiple Tephrosia species suggests it may contribute to the observed biological properties of these plants. nih.govplantaedb.comcore.ac.uk Research into this compound aims to understand its specific biological activities and its role within the complex matrix of compounds found in its source plants. japsonline.comasianpubs.org

Structure

3D Structure

Properties

IUPAC Name |

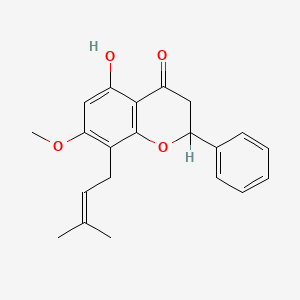

5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHDQWTPMJBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996747 | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-75-7 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075291757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Tephrinone

Distribution in Tephrosia Species and Other Botanical Sources Tephrinone (B600460) has been reported to occur naturally in plants from the genus Tephrosia, which is a large pantropical genus belonging to the family Fabaceae (Leguminosae), with over 350 species distributed in tropical, subtropical, and arid regions worldwide.japsonline.comijrpc.commdpi.comjapsonline.comSpecifically, this compound has been found in Tephrosia villosa.nih.govplantaedb.comnih.govscispace.commdpi.comresearchgate.netTephrosia villosa is a multibranched, perennial herb found in India, where this compound is present in its roots and seedpods.nih.govWhile the Tephrosia genus is a significant source of various phytochemicals, including flavonoids and rotenoids, this compound's presence is particularly noted in T. villosa.japsonline.comijrpc.commdpi.comjapsonline.comnih.govresearchgate.netResearch indicates that flavonoids are among the most commonly isolated compounds from the Tephrosia genus.japsonline.comijrpc.comjapsonline.comthis compound has also been reported in Eysenhardtia platycarpa.nih.gov

Below is a table summarizing the reported botanical sources of this compound:

| Botanical Source | Family | Part(s) Reported to Contain this compound |

| Tephrosia villosa | Fabaceae | Roots, Seedpods |

| Eysenhardtia platycarpa | Fabaceae | Data available (Specific part not detailed in source) |

Elucidation of Tephrinone S Molecular Architecture

Spectroscopic Methodologies for Structural Determination (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for elucidating the structure of organic compounds like Tephrinone (B600460). core.ac.ukfrontiersin.orgebi.ac.ukku.edu

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups present in the molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. frontiersin.orgebi.ac.ukpitt.edu Different NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are used to assign signals to specific atoms and establish connectivity within the molecule. researchgate.netnih.govnih.gov For instance, ¹H NMR spectra show signals for each distinct hydrogen environment, with chemical shifts (δ) and coupling constants (J) providing clues about their electronic environment and neighboring protons. awi.de ¹³C NMR spectra reveal the carbon skeleton, with chemical shifts indicating the hybridization and functionalization of each carbon atom. awi.de Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) show correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between protons and carbons, including those separated by multiple bonds, which are crucial for piecing together the molecular fragments. researchgate.netnih.govnih.gov

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps in determining the elemental composition and identifying structural subunits. core.ac.ukfrontiersin.orgebi.ac.uk Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for natural products. awi.de The molecular ion peak ([M]+ or [M+H]+ or [M-H]-) in the mass spectrum gives the molecular weight, while fragment ions provide structural information through their characteristic m/z values. awi.de

Specific spectroscopic data for this compound, obtained through these methods, are essential for its structural assignment. While detailed, assigned NMR peak lists for this compound were not extensively available in the search results, the general application of these techniques to flavanones and related compounds from Tephrosia species is well-documented. researchgate.netnih.govresearchgate.netacs.org Studies on related flavanones and isoflavanols from Tephrosia highlight the use of ¹H and ¹³C NMR to identify characteristic signals for the flavanone (B1672756) core, aromatic rings, hydroxyl and methoxy (B1213986) groups, and prenyl substituents. researchgate.netnih.govacs.org MS data, particularly the molecular ion peak, confirms the molecular formula derived from elemental analysis or high-resolution MS. awi.deacs.org

Stereochemical Assignment Approaches

Determining the stereochemistry of this compound, particularly at chiral centers, is a critical part of structural elucidation. For flavanones, the stereochemistry at C-2 and C-3 is often important. Approaches to assigning relative and absolute stereochemistry include analysis of coupling constants in ¹H NMR spectra and the use of Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netresearchgate.netyoutube.com

Coupling constants between protons on adjacent carbons can provide information about their dihedral angles, which in turn relates to the relative orientation of substituents. For example, large coupling constants between H-2 and H-3 in flavanones often indicate a trans relationship. researchgate.net

NOESY experiments reveal spatial proximity between protons through dipole-dipole interactions, regardless of whether they are coupled. pitt.eduresearchgate.net Observed NOESY correlations can help establish the relative configuration of chiral centers by indicating which protons are on the same side of a ring system. researchgate.netresearchgate.net

For this compound, the stereochemistry at C-2 is a key aspect. Based on literature concerning flavanones from the Tephrosia genus, the C-2 position is often S-configured. acs.org The relative stereochemistry at other potential chiral centers, if present, would be determined using the aforementioned NMR techniques.

Confirmation of this compound Structure through Comparative Analysis

Confirmation of the proposed structure for this compound is typically achieved by comparing its spectroscopic data with that of known compounds or by using complementary analytical techniques. researchgate.netlipidmaps.orgumd.edu

Comparison of the obtained ¹H and ¹³C NMR spectra, as well as MS data, with published data for authentic samples of this compound or closely related flavanones serves as a crucial validation step. core.ac.ukresearchgate.net Agreement in chemical shifts, coupling patterns, and fragmentation ions strongly supports the proposed structure. core.ac.ukresearchgate.net

In some cases, co-crystallization with a known standard or comparison of optical rotation values can further confirm the identity and stereochemistry of the isolated compound. awi.de While single-crystal X-ray diffraction is a powerful technique for unambiguous structure and stereochemistry determination, its application depends on obtaining suitable crystals. nih.govresearchgate.net

The identification of this compound from various Tephrosia species and the consistency of its reported spectroscopic data across different studies contribute to the confirmation of its established structure. plantaedb.comcore.ac.uk

Spectroscopic Data Summary (Illustrative based on typical flavanone analysis):

While specific, comprehensive, and assigned NMR data for this compound from the search results were limited, the following table illustrates the type of data that would be acquired and used for structural elucidation, based on the general principles and examples from related flavanones found in the search.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Example) |

| ¹H | [Value] | [e.g., d, dd, m] | [Value] | H-2 |

| ¹H | [Value] | [e.g., dd] | [Values] | H-3a |

| ¹H | [Value] | [e.g., dd] | [Values] | H-3b |

| ¹H | [Value] | [e.g., s, d] | [Value] | Aromatic H |

| ¹H | [Value] | [e.g., s] | - | OMe H |

| ¹H | [Value] | [e.g., s, d] | [Value] | Prenyl H |

| ¹³C | [Value] | - | - | C-2 |

| ¹³C | [Value] | - | - | C-3 |

| ¹³C | [Value] | - | - | C-4 (Carbonyl) |

| ¹³C | [Value] | - | - | Aromatic C |

| ¹³C | [Value] | - | - | OMe C |

| ¹³C | [Value] | - | - | Prenyl C |

Note: The values in this table are illustrative and represent the type of data obtained during flavanone structure elucidation. Specific, assigned data for this compound would be required for a complete table.

Mass Spectrometry Data:

| Technique | Ion Type | m/z Value | Assignment (Example) |

| ESI-MS | [M+H]⁺ | [Value] | Protonated molecule |

| ESI-MS | [M-H]⁻ | [Value] | Deprotonated molecule |

| ESI-MS | [Fragment] | [Value] | Characteristic fragment ion |

Note: Specific m/z values for this compound's molecular ion have been reported (e.g., 338.4 for C₂₁H₂₂O₄ nih.gov), and fragment ions would provide further structural details.

Biosynthetic Pathways and Chemo Synthetic Strategies for Tephrinone

Proposed Biosynthesis of Tephrinone (B600460) within Plant Metabolism

This compound is isolated from plants, notably from Tephrosia villosa and Tephrosia calophylla core.ac.uknih.govresearchgate.netresearchgate.netarchive.orgresearchgate.netamazonaws.comchiro.orgscispace.comresearchgate.netrsisinternational.org. Its presence in these species is linked to the broader metabolic pathways responsible for the production of plant secondary metabolites, particularly flavonoids and rotenoids.

Flavonoid biosynthesis in plants generally involves the formation of a C15 backbone from precursor compounds core.ac.uk. Phenylalanine is mentioned as undergoing modification in higher plants in the context of flavonoid synthesis core.ac.uk. While the precise, step-by-step enzymatic transformations leading specifically to this compound are not explicitly detailed in the provided sources, the presence of the prenyl group in this compound nih.gov indicates enzymatic prenylation occurs during its biosynthesis. Reductase enzymes are also mentioned in the context of isoflavone (B191592) synthesis core.ac.uk.

The frequent co-occurrence of this compound with other flavonoids and rotenoids in Tephrosia species strongly suggests a close relationship in their biosynthetic origins core.ac.uknih.govijrpc.comresearchgate.netresearchgate.netmdpi.comresearchgate.net. Rotenoid biosynthesis, for instance, is based on the shikimic/chorismic acid pathway mdpi.com. Flavonoids and rotenoids are considered members of the isoflavonoid (B1168493) group mdpi.com. The isolation of this compound alongside compounds like rotenone, deguelin, tephrosin, and various other flavonoids and isoflavonoids from Tephrosia species supports the idea that they share common precursors and enzymatic machinery within the plant's metabolic network core.ac.uknih.govijrpc.comresearchgate.netresearchgate.netmdpi.comresearchgate.net.

Biological Activities and Mechanistic Research of Tephrinone

In Vitro and Pre-clinical Bioactivity Assessment of Tephrinone (B600460)

Pre-clinical in vitro assays are fundamental in evaluating the potential biological activities of compounds like this compound. mdpi.com These studies help to identify promising candidates for further investigation by assessing their effects on various biological targets and pathways. nih.govnih.gov

Antiprotozoal Efficacy Studies (e.g., Trypanosoma, Leishmania, Plasmodium)

Research has explored the efficacy of this compound against several parasitic protozoa. In vitro assays using flavonoids isolated from the roots of Tephrosia tinctoria included testing against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. asianpubs.orgresearchgate.net this compound exhibited moderate activity against both Trypanosoma brucei rhodesiense and T. cruzi. asianpubs.orgresearchgate.netresearchgate.net Against Leishmania donovani, this compound showed mild activity. asianpubs.orgresearchgate.netresearchgate.net However, it demonstrated no activity against Plasmodium falciparum. asianpubs.orgresearchgate.netresearchgate.net Another study also isolated this compound from the root of Tephrosia pumila and reported its inhibition against Trypanosoma, Leishmania, and Plasmodium in in vitro studies. uea.edu.br

The in vitro antiprotozoal activities of this compound are summarized in the table below:

| Parasite Species | This compound Activity | IC₅₀ (µg/mL) | Source |

| Trypanosoma brucei rhodesiense | Moderate | 33 | asianpubs.org |

| Trypanosoma cruzi | Moderate | 5.2 | asianpubs.org |

| Leishmania donovani | Mild | 16.6 | asianpubs.org |

| Plasmodium falciparum | No activity | >5 | asianpubs.org |

Note: IC₅₀ values indicate the concentration at which the compound inhibits 50% of the parasite growth.

Antioxidant Activity Investigations

Investigations into the antioxidant properties of compounds are crucial due to the role of oxidative stress in various diseases. frontiersin.orgnih.govulisboa.pt While the search results mention antioxidant activity in the context of Tephrosia extracts and other flavonoids researchgate.netjapsonline.commdpi.comijpbs.com, a direct specific investigation focusing solely on the antioxidant activity of isolated this compound is not explicitly detailed in the provided snippets. However, flavonoids in general are known for their antioxidant properties nih.govulisboa.pt, and this compound, being a flavonoid nih.govlipidmaps.org, could theoretically contribute to the observed antioxidant activity of the plant extracts it is found in. One source mentions that the structure-activity relationship studies concluded with the antioxidant activity of flavonoids, including this compound from T. villosa and T. calophylla. core.ac.uk

Other Potential Bioactivities Implicated from Related Tephrosia Compounds (e.g., Insecticidal, Antiviral, Antimicrobial) and Theoretical Link to this compound

The genus Tephrosia is known for producing a variety of bioactive compounds, including rotenoids and other flavonoids, which exhibit diverse pharmacological activities such as insecticidal, antiviral, and antimicrobial properties. ijpbs.comjapsonline.compharmacophorejournal.comnih.govresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a compound's chemical structure affect its biological activity. nih.gov While the provided search results mention SAR studies in the context of flavonoids and their antileishmanial activity researchgate.net and the antioxidant activity of flavonoids including this compound core.ac.uk, detailed SAR studies specifically focused on this compound and its analogues are not extensively described. One source broadly mentions that SAR studies concluded with the antioxidant activity of flavonoids, including this compound from T. villosa and T. calophylla. core.ac.uk Further specific research is needed to fully elucidate the precise structural features of this compound that are critical for its observed antiprotozoal and potential other activities.

Investigation of Cellular and Molecular Mechanisms of Action

Understanding the cellular and molecular mechanisms by which a compound exerts its effects is crucial for drug development. gu.setulane.edugu.se For this compound, the exact cellular and molecular mechanisms of action are not extensively detailed in the provided search results. However, given its antiprotozoal activity asianpubs.orgresearchgate.netuea.edu.br, potential mechanisms could involve targeting essential metabolic pathways or cellular structures in the parasites. For example, rotenone, a compound also found in Tephrosia species, is known to act as a cellular respiratory poison by inhibiting electron transfer in mitochondria researchgate.net. While this compound is structurally different from rotenone, its mechanism against protozoa could potentially involve interference with energy production or other vital cellular processes. General mechanisms of action for bioactive compounds can involve interactions with specific receptors, enzymes, or other molecular targets within the cell tulane.edunih.gov. Further research is needed to specifically investigate the molecular targets and cellular pathways affected by this compound in parasitic protozoa and other relevant biological systems.

Advanced Analytical Methodologies for Tephrinone Research

High-Resolution Chromatographic Techniques (e.g., UHPLC-MS/MS, GC-MS) for Detection and Quantification

High-resolution chromatographic techniques, such as Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS), are widely used for the detection and quantification of compounds like tephrinone (B600460) in complex mixtures. researchgate.neteag.com

UHPLC-MS/MS offers superior sensitivity, selectivity, and peak shape compared to conventional HPLC. researchgate.net This technique is effective for separating a wide range of compounds, including polar, mid-polar, and non-polar metabolites, in complex biological samples with short analysis times. nih.gov The coupling with tandem mass spectrometry provides accurate mass fragmentation data, which is highly useful for both structural identification and quantitative determination. researchgate.net UHPLC-MS/MS is applied in various fields, including pharmaceutical analysis, environmental monitoring, and food and beverage analysis, for the detection and quantification of diverse compounds. numberanalytics.com In targeted analysis using UHPLC-MS/MS, multiple reaction monitoring (MRM) transitions are often used for quantification and confirmation of the compound's identity. nih.gov

GC-MS is another powerful technique that combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. eag.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. eag.comfilab.frmeasurlabs.com In GC-MS, compounds are separated based on their volatility as they are carried by an inert gas through a column. eag.com Upon elution, they are fragmented, and the resulting mass spectra are used for identification by comparison with reference libraries. eag.com Fragmentation patterns are reproducible and can be used for quantitative measurements. eag.com GC-MS is applied in various areas, including environmental analysis, oil and gas analysis, and metabolomics, for the analysis of trace level and unknown compounds. thermofisher.com Sample preparation methods for GC-MS can include direct injection for liquids and gases, or solvent extraction, outgassing, or pyrolysis for solids. eag.com

Both UHPLC-MS/MS and GC-MS are capable of providing low detection limits and are valuable for quantitative analysis. eag.com The choice between UHPLC-MS/MS and GC-MS depends on the volatility and polarity of the analyte. This compound, being a flavanone (B1672756), is likely more amenable to UHPLC-MS/MS analysis due to its structure and potential polarity.

Advanced Spectroscopic Characterization (e.g., High-Field NMR, HRMS) for Detailed Structural Insights

Advanced spectroscopic techniques, such as High-Field Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are crucial for obtaining detailed structural insights into compounds like this compound. researchgate.netmeasurlabs.com

NMR spectroscopy provides detailed information about the atomic structure and composition of organic molecules. measurlabs.com High-field NMR offers improved sensitivity and spectral resolution, which is essential for the characterization of complex mixtures and for elucidating the structures of individual components. researchgate.net Routine analyses include ¹H and ¹³C NMR, while advanced 2D techniques can provide more complex structural information. measurlabs.com NMR is often used in conjunction with chromatographic techniques for the characterization of isolated fractions. mdpi.com It is particularly valuable for structural elucidation when mass spectrometry alone may not be sufficient, for example, in the case of isobaric compounds. mdpi.com

High-Resolution Mass Spectrometry (HRMS), often coupled with chromatographic techniques like UHPLC, provides accurate mass measurements that can help determine the elemental composition of a compound. nih.govnih.gov HRMS coupled with tandem mass spectrometry (MS/MS) can generate detailed fragmentation patterns, which are invaluable for confirming the structure of a compound and for identifying unknown compounds by searching against spectral databases. nih.gov The combination of UHPLC-HRMS allows for high-resolution separation and accurate mass analysis, enabling detailed compound annotation. nih.gov The synergism between NMR and HRMS, particularly UHPLC-HRMS, can lead to more accurate identification and quantification of compounds in complex biological fluids. nih.gov

These spectroscopic methods provide complementary information to chromatographic techniques, allowing for a comprehensive characterization of this compound's structure and confirmation of its identity.

Quantitative Analysis Methods in Complex Biological and Plant Matrices

Quantitative analysis of this compound in complex biological and plant matrices presents unique challenges due to the presence of numerous other compounds that can interfere with the analysis. nih.gov Effective quantitative analysis requires appropriate sample preparation methods and robust analytical techniques.

Sample preparation is a critical step in the quantitative analysis of compounds in biological and plant matrices. For samples with low analyte concentrations, such as biological samples, pre-concentration and solid phase extraction (SPE) are often essential to achieve the required detection and quantification limits. mdpi.com In contrast, plant samples, which may contain higher concentrations of the analyte, might require less extensive pre-concentration but still benefit from clean-up steps to remove interfering matrix components. mdpi.com Various extraction methods are employed for plant specimens. researchgate.net

Quantitative analysis methods in these complex matrices typically involve chromatographic techniques coupled with sensitive detectors, such as MS or MS/MS. nih.govmdpi.com UHPLC-MS/MS is a highly sensitive and selective technique for the accurate quantitative analysis of target compounds in biological samples. nih.govnih.gov GC-MS also offers potential for quantitative analysis in various matrices, including environmental and biological samples. eag.comthermofisher.com

Matrix effects, caused by co-eluting components from the biological or plant matrix, can significantly impact the ionization of the target analyte and affect the accuracy and precision of quantitative analysis. nih.gov These effects can lead to signal suppression or enhancement. nih.gov Therefore, it is crucial to characterize and control matrix effects during method development and validation. nih.gov Methods for evaluating matrix effects include post-extraction spike matrix comparison and post-column infusion. nih.gov

Quantitative analysis requires accurate peak integration, the use of calibration standards, and ensuring that sample measurements fall within the range of the calibration curve. nih.gov Calibration curves, either single-point or multiple-point, are constructed using authentic chemical standards at different concentrations. nih.gov The peak areas of the analyte in the samples are then compared to the calibration curve to determine the concentration. nih.gov Internal standards are often used to compensate for matrix effects and variations in the analytical system.

The development and validation of quantitative methods for this compound in biological and plant matrices must adhere to established guidelines to ensure reliability and accuracy. mdpi.com Parameters such as linearity, precision, accuracy, limit of quantification (LOQ), limit of detection (LOD), carry-over, specificity, and stability are typically evaluated during method validation. mdpi.com

These advanced analytical methodologies, from high-resolution separation to detailed spectroscopic characterization and rigorous quantitative analysis in complex matrices, are fundamental for comprehensive research on this compound and other natural products.

Future Perspectives and Research Applications of Tephrinone

Advancements in Sustainable Production and Biotransformation Methodologies

The sustainable production of natural products like Tephrinone (B600460) is a critical area of research, driven by concerns about environmental impact, resource availability, and the consistency of supply. Traditional methods of obtaining natural products often rely on extraction from their plant sources, which can be subject to variations in yield due to geographical location, climate, and harvesting practices. Furthermore, the cultivation and harvesting of some medicinal plants can raise concerns about biodiversity and ecological sustainability.

Advancements in sustainable production and biotransformation methodologies offer promising alternatives for obtaining this compound. These approaches aim to provide more controlled, efficient, and environmentally friendly ways to produce natural compounds. Key areas of advancement include:

Plant Cell Culture: Utilizing in vitro plant cell culture techniques can provide a controlled environment for producing this compound, independent of environmental factors. This approach allows for optimization of culture conditions to maximize compound yield and consistency.

Microbial Fermentation: Engineering microorganisms (such as bacteria or yeast) with the biosynthetic pathways for this compound production offers a highly scalable and sustainable method. This involves identifying the genes responsible for this compound biosynthesis in plants and transferring them into a microbial host. Microbial fermentation allows for large-scale production in bioreactors under optimized conditions.

Biotransformation: Employing enzymes or whole-cell biocatalysts to convert readily available precursors into this compound or structurally related compounds. nih.govmdpi.com Biotransformation can offer high regio- and stereoselectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical synthesis. nih.govmdpi.com For this compound, this could involve using enzymes to introduce the prenyl group or modify the flavanone (B1672756) core. Research into the biotransformation of other terpenes and natural products has shown promising results in producing valuable compounds. nih.govmdpi.com

Developing sustainable production methods for this compound is essential for ensuring a reliable supply for research and potential future applications. These advancements align with the broader trend in natural product science towards greener and more efficient production strategies.

Theoretical Frameworks for Novel this compound-Derived Chemical Scaffolds

The chemical structure of this compound, with its flavanone core and prenyl substituent, serves as a valuable scaffold for the design and synthesis of novel chemical entities. nih.govnih.govresearchgate.net The concept of a chemical scaffold refers to the core structural framework of a molecule, onto which different functional groups can be attached to create a library of related compounds. nih.gov Scaffold hopping and the design of scaffold-based libraries are common strategies in medicinal chemistry and drug discovery to explore chemical space and identify compounds with improved properties. nih.gov

Theoretical frameworks, often employing computational chemistry and cheminformatics, play a crucial role in designing novel this compound-derived chemical scaffolds. These frameworks allow researchers to:

Analyze Structure-Activity Relationships (SAR): Study how variations in the this compound structure correlate with changes in its biological activity. This information can guide the design of new analogs with enhanced potency or selectivity.

Design Virtual Libraries: Generate large virtual libraries of compounds based on the this compound scaffold by computationally adding or modifying substituents at different positions.

Predict Physicochemical Properties: Estimate properties such as solubility, permeability, and metabolic stability for designed compounds, helping to prioritize synthesis efforts.

Perform Molecular Docking and Dynamics Simulations: Model the interaction of this compound and its designed analogs with potential biological targets at the molecular level, providing insights into binding modes and affinities.

Develop Novel Scaffolds: Design entirely new core structures that retain some key features of this compound's pharmacophore (the essential structural features responsible for its biological activity) but offer different structural rigidity or presentation of functional groups.

Theoretical frameworks enable a systematic and data-driven approach to exploring the chemical space around this compound. This can lead to the identification of novel scaffolds with potentially improved biological activities, reduced toxicity, or better pharmacokinetic profiles. The flavanone scaffold, in general, has been explored for various biological activities, and this compound's unique substitution pattern provides a basis for developing diverse libraries of compounds with potentially novel properties. researchgate.net

Interdisciplinary Research Avenues and Collaborative Approaches in Natural Product Science

Interdisciplinary research avenues related to this compound could involve collaborations between:

Botanists and Ecologists: To better understand the distribution, cultivation, and ecological role of this compound-producing plants, ensuring sustainable sourcing and conservation.

Organic Chemists and Synthetic Biologists: To develop efficient synthesis routes, design novel analogs, and engineer microorganisms for sustainable production. actascientific.com

Pharmacologists and Molecular Biologists: To investigate the biological activities of this compound, identify its molecular targets, and elucidate its mechanisms of action in relevant biological pathways. icr.ac.ukchemicalprobes.org

Computational Chemists and Cheminformaticians: To apply theoretical frameworks for scaffold design, property prediction, and virtual screening. nih.gov

Process Engineers: To scale up sustainable production methods from laboratory to industrial levels.

Joint Research Projects: Bringing together researchers from different disciplines to work on specific aspects of this compound research, from isolation to biological evaluation and synthesis.

Establishment of Research Consortia: Forming larger collaborative networks focused on natural product discovery and development, involving academic institutions, research institutes, and potentially industry partners.

Shared Infrastructure and Resources: Establishing core facilities for techniques such as spectroscopy, chromatography, and high-throughput screening that can be utilized by researchers from various disciplines.

Interdisciplinary Training Programs: Educating the next generation of natural product scientists with expertise across multiple fields.

Compound Information

| Compound Name | PubChem CID |

| This compound | 156589 |

Interactive Data Table (Example - based on hypothetical research findings):

While specific detailed research findings on this compound's biological pathways as a probe, sustainable production yields, or specific theoretical scaffold designs were not extensively detailed in the search results, a hypothetical table illustrating the type of data that would be presented in such an article is shown below. This table format can be made interactive in a digital format.

| Research Area | Example Data Type | Hypothetical Finding Example |

| Research Probe Potential | Protein Binding Affinity (Kd) | Binds to Enzyme X with Kd = 150 nM |

| Sustainable Production (Microbial Fermentation) | Yield (mg/L) | Engineered E. coli strain produces 50 mg/L this compound |

| Theoretical Scaffold Design | Predicted Binding Score (Docking) | Designed analog Y shows improved docking score to Target Z |

| Biotransformation | Conversion Efficiency (%) | Enzyme A converts precursor to this compound with 85% efficiency |

This table format is illustrative of how detailed research findings would be presented if available, focusing on quantitative or qualitative data relevant to each section.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.